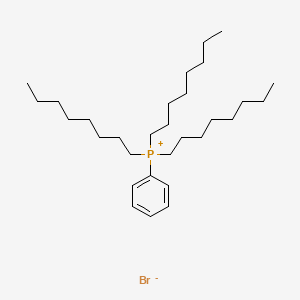
Trioctyl(phenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trioctyl(phenyl)phosphonium bromide is a quaternary phosphonium salt with the molecular formula C30H56BrP. It is a compound that features a phosphonium cation with three octyl groups and one phenyl group, paired with a bromide anion. This compound is known for its applications in various fields, including organic synthesis, catalysis, and as an ionic liquid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trioctyl(phenyl)phosphonium bromide can be synthesized through the reaction of trioctylphosphine with bromobenzene under specific conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as toluene or dichloromethane, and a catalyst to facilitate the reaction. The reaction proceeds as follows:
Trioctylphosphine+Bromobenzene→Trioctyl(phenyl)phosphonium bromide
Industrial Production Methods
In industrial settings, the production of trioctyl(phenyl)phosphonium bromide may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Trioctyl(phenyl)phosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation and Reduction Reactions: The phosphonium cation can participate in redox reactions, altering its oxidation state.
Complexation Reactions: It can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other nucleophiles. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired redox transformations.
Complexation Reactions: Transition metal salts like palladium chloride or platinum chloride are used to form metal-phosphonium complexes.
Major Products Formed
Substitution Reactions: Various phosphonium salts with different anions.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the phosphonium compound.
Complexation Reactions: Metal-phosphonium complexes with catalytic properties.
Applications De Recherche Scientifique
Trioctyl(phenyl)phosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is employed in the study of biological membranes and as a tool for delivering drugs to specific cellular compartments.
Medicine: Research is ongoing into its potential use in drug delivery systems, particularly for targeting cancer cells.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry, electrochemistry, and as solvents for various industrial processes.
Mécanisme D'action
The mechanism of action of trioctyl(phenyl)phosphonium bromide involves its ability to interact with various molecular targets. The phosphonium cation can penetrate biological membranes due to its lipophilic nature, allowing it to accumulate in specific cellular compartments. This property is particularly useful in drug delivery, where the compound can deliver therapeutic agents directly to target cells. The bromide anion can also participate in various biochemical reactions, contributing to the overall effect of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trioctylphosphine: Lacks the phenyl group and has different reactivity and applications.
Triphenylphosphine: Contains three phenyl groups instead of octyl groups, leading to different solubility and reactivity.
Tetrabutylphosphonium Bromide: Contains four butyl groups, offering different physical and chemical properties.
Uniqueness
Trioctyl(phenyl)phosphonium bromide is unique due to its combination of octyl and phenyl groups, which provide a balance of lipophilicity and aromaticity. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
90144-91-5 |
|---|---|
Formule moléculaire |
C30H56BrP |
Poids moléculaire |
527.6 g/mol |
Nom IUPAC |
trioctyl(phenyl)phosphanium;bromide |
InChI |
InChI=1S/C30H56P.BrH/c1-4-7-10-13-16-22-27-31(30-25-20-19-21-26-30,28-23-17-14-11-8-5-2)29-24-18-15-12-9-6-3;/h19-21,25-26H,4-18,22-24,27-29H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
NMMXEEYKNQSNDG-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)C1=CC=CC=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



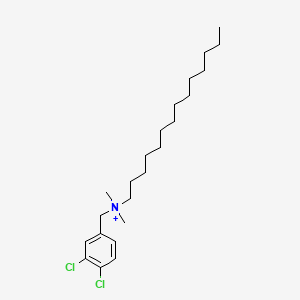
![(5S,6R)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12818326.png)
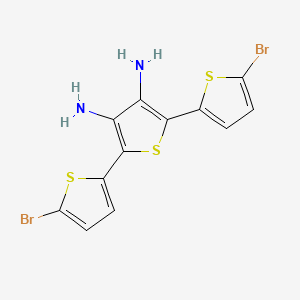
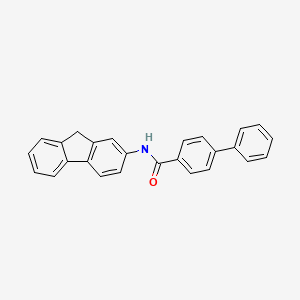

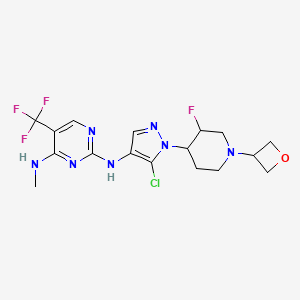
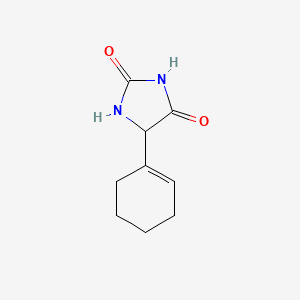

![(6S)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12818380.png)
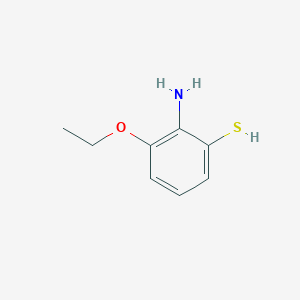

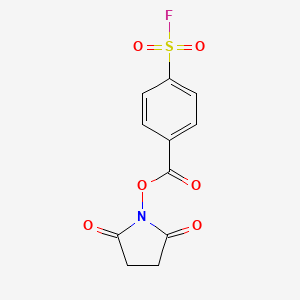
![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-yl)acetonitrile](/img/structure/B12818398.png)
